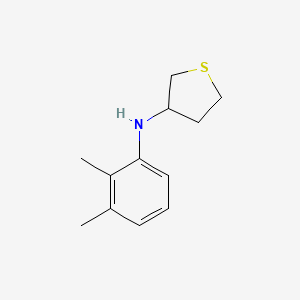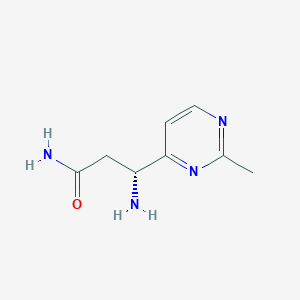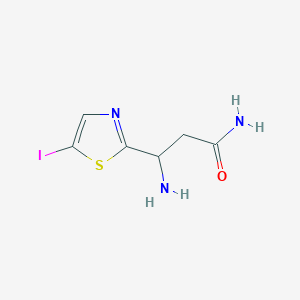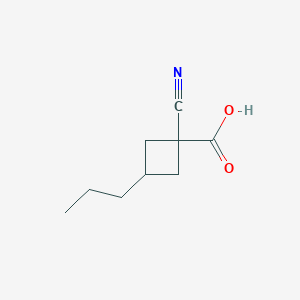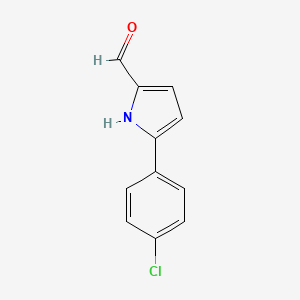
1-(Azetidin-3-yloxy)-3-(benzyloxy)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Azetidin-3-yloxy)-3-(benzyloxy)propan-2-ol is a synthetic organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
The synthesis of 1-(Azetidin-3-yloxy)-3-(benzyloxy)propan-2-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate amine and halide precursors under basic conditions.
Attachment of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with an appropriate nucleophile.
Formation of the Propan-2-ol Group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
1-(Azetidin-3-yloxy)-3-(benzyloxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or azetidine ring positions, leading to the formation of various derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, resulting in the cleavage of ether or ester bonds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and toluene, as well as catalysts like palladium on carbon or platinum oxide.
Aplicaciones Científicas De Investigación
1-(Azetidin-3-yloxy)-3-(benzyloxy)propan-2-ol has found applications in several areas of scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 1-(Azetidin-3-yloxy)-3-(benzyloxy)propan-2-ol depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biochemical pathways, leading to desired therapeutic effects. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparación Con Compuestos Similares
1-(Azetidin-3-yloxy)-3-(benzyloxy)propan-2-ol can be compared with other similar compounds, such as:
1-(Azetidin-3-yloxy)-3-(phenoxy)propan-2-ol: This compound features a phenoxy group instead of a benzyloxy group, which may result in different chemical reactivity and biological activity.
1-(Pyrrolidin-3-yloxy)-3-(benzyloxy)propan-2-ol: The azetidine ring is replaced with a pyrrolidine ring, potentially altering the compound’s stability and interaction with biological targets.
1-(Azetidin-3-yloxy)-3-(methoxy)propan-2-ol: The benzyloxy group is substituted with a methoxy group, which may affect the compound’s solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C13H19NO3 |
|---|---|
Peso molecular |
237.29 g/mol |
Nombre IUPAC |
1-(azetidin-3-yloxy)-3-phenylmethoxypropan-2-ol |
InChI |
InChI=1S/C13H19NO3/c15-12(10-17-13-6-14-7-13)9-16-8-11-4-2-1-3-5-11/h1-5,12-15H,6-10H2 |
Clave InChI |
PBNZJUNJEGDBCW-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)OCC(COCC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B13071487.png)
![rel-tert-Butyl (1S,2S,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate](/img/structure/B13071491.png)



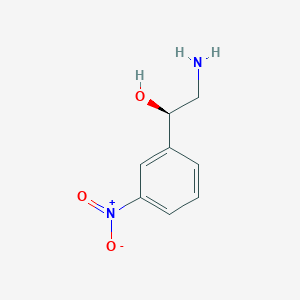
![5-[3-(Morpholine-4-sulfonyl)-phenyl]-4-(1,1,3,3-tetramethyl-butyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B13071522.png)

